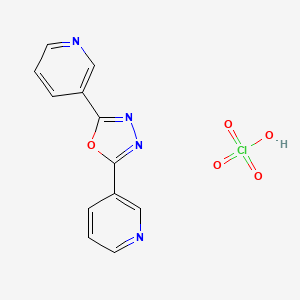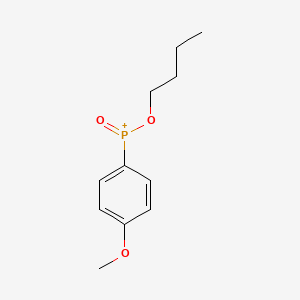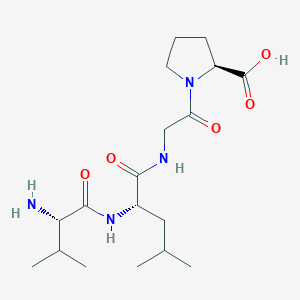
L-Valyl-L-leucylglycyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-leucylglycyl-L-proline is a tetrapeptide composed of the amino acids L-valine, L-leucine, glycine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Valyl-L-leucylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, efficiency, and scalability.
化学反応の分析
Types of Reactions: L-Valyl-L-leucylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common for peptides but can be used to modify specific functional groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution reagents: Amino acid derivatives and coupling reagents such as DIC and HOBt are used for substitution reactions.
Major Products:
Oxidation: Hydroxyproline-containing peptides.
Reduction: Modified peptides with reduced functional groups.
Substitution: Peptide analogs with different amino acid sequences.
科学的研究の応用
L-Valyl-L-leucylglycyl-L-proline has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of L-Valyl-L-leucylglycyl-L-proline depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the specific application and context of use.
類似化合物との比較
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features but different biological activities.
L-Isoleucyl-L-prolyl-L-proline: A tripeptide with structural similarities and potential therapeutic applications.
Uniqueness: L-Valyl-L-leucylglycyl-L-proline is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a valuable compound for research and development.
特性
CAS番号 |
863965-17-7 |
|---|---|
分子式 |
C18H32N4O5 |
分子量 |
384.5 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(25)15(19)11(3)4)16(24)20-9-14(23)22-7-5-6-13(22)18(26)27/h10-13,15H,5-9,19H2,1-4H3,(H,20,24)(H,21,25)(H,26,27)/t12-,13-,15-/m0/s1 |
InChIキー |
UUBYCJMZSGIHTQ-YDHLFZDLSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)N |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


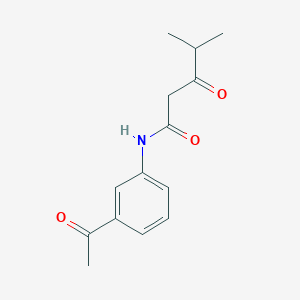
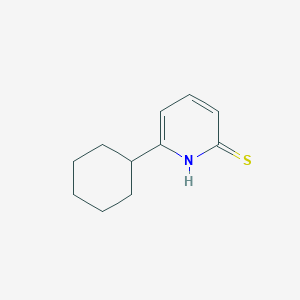
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
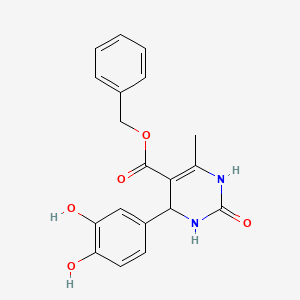
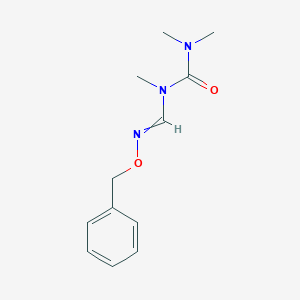
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
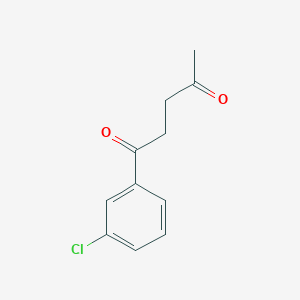

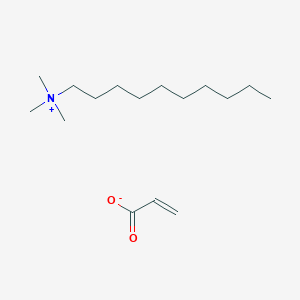
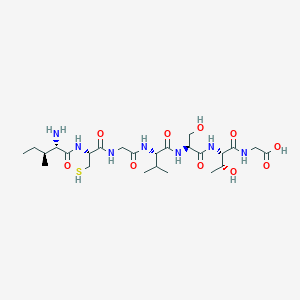
![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)
